molecular formula C10H13NO2 B13649323 Methyl 5-isopropylnicotinate

Methyl 5-isopropylnicotinate

Cat. No.: B13649323
M. Wt: 179.22 g/mol
InChI Key: JPDFTGUGGUNYQT-UHFFFAOYSA-N
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Description

Methyl 5-isopropylnicotinate is an organic compound with the molecular formula C10H13NO2 It is a derivative of nicotinic acid, featuring a methyl ester group and an isopropyl substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isopropylnicotinate typically involves the esterification of 5-isopropylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{5-isopropylnicotinic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-isopropylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: 5-isopropylnicotinic acid.

    Reduction: 5-isopropyl-3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-isopropylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its vasodilatory effects.

    Industry: It is used in the formulation of topical creams and sprays for pain relief, leveraging its ability to enhance the penetration of active ingredients.

Mechanism of Action

The mechanism of action of Methyl 5-isopropylnicotinate involves its ability to act as a vasodilator. Upon topical application, it promotes the release of prostaglandin D2, leading to the dilation of peripheral blood vessels. This enhances blood flow to the applied area, providing relief from muscle and joint pain. The compound’s molecular targets include the prostaglandin receptors on the vascular smooth muscle cells.

Comparison with Similar Compounds

    Methyl nicotinate: Another ester of nicotinic acid, used similarly for its vasodilatory properties.

    Ethyl nicotinate: A related compound with similar applications but differing in the ester group.

    Methyl salicylate: Known for its use in topical pain relief formulations, it shares some functional similarities with Methyl 5-isopropylnicotinate.

Uniqueness: this compound is unique due to the presence of the isopropyl group, which may influence its pharmacokinetic properties and biological activity. This structural variation can result in different efficacy and potency compared to other nicotinate esters.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 5-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7(2)8-4-9(6-11-5-8)10(12)13-3/h4-7H,1-3H3

InChI Key

JPDFTGUGGUNYQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CN=C1)C(=O)OC

Origin of Product

United States

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